The Chemical Properties, Synthesis, and Applications of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine in Advanced Drug Discovery
The Chemical Properties, Synthesis, and Applications of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine in Advanced Drug Discovery
Introduction to the Molecular Architecture
In the realm of modern medicinal chemistry and complex organic synthesis, the strategic use of chiral building blocks is paramount. (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine (CAS: 134304-51-1) represents a highly specialized, functionally differentiated intermediate. Derived from the natural amino acid L-alanine via its reduced form, (S)-2-aminopropan-1-ol (L-alaninol), this compound features a primary amine available for functionalization and a primary alcohol masked by a robust tert-butyldiphenylsilyl (TBDPS) protecting group.
The causality behind selecting a TBDPS group over lighter silicon-based protecting groups (such as TMS or TBS) lies in its exceptional steric bulk and electronic stability. TBDPS ethers are approximately 100 to 250 times more stable to acidic hydrolysis than their TBS counterparts [1]. In multi-step drug discovery workflows—where intermediates are subjected to harsh reductive aminations, cross-coupling reactions, or strongly basic conditions—the TBDPS group acts as an impenetrable shield for the hydroxyl moiety while simultaneously enhancing the lipophilicity of the intermediate, thereby facilitating organic extraction and chromatographic purification.
Quantitative Physicochemical Properties
Understanding the fundamental properties of this compound is critical for predicting its behavior in various solvent systems and reaction conditions. The data below summarizes its core physicochemical profile [2].
| Property | Value / Description |
| Chemical Name | (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine |
| CAS Registry Number | 134304-51-1 |
| Molecular Formula | C₁₉H₂₇NOSi |
| Molecular Weight | 313.51 g/mol |
| Stereochemistry | (S)-configuration (derived from L-alanine) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Amine nitrogen, Ether oxygen) |
| Predicted LogP | ~ 5.8 - 6.1 (Highly lipophilic due to diphenyl and t-butyl groups) |
| Physical State | Viscous, clear to pale-yellow oil at standard temperature and pressure |
Synthetic Methodologies: Causality and Protocols
The synthesis of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine can be achieved through two primary pathways. The choice of pathway depends on the availability of starting materials and the specific functional group tolerances required by the broader synthetic campaign.
Figure 1: Divergent synthetic pathways yielding (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine.
Protocol A: Direct Chemoselective Silylation of L-Alaninol
This route exploits the inherent nucleophilicity difference between the primary alcohol and the primary amine. The alcohol is silylated preferentially due to the high oxophilicity of silicon.
Causality of Reagents: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDPS-Cl to form a highly reactive N-(tert-butyldiphenylsilyl)imidazolium intermediate, which rapidly transfers the silyl group to the alcohol, outcompeting potential N-silylation.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve (S)-2-aminopropan-1-ol (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Catalyst Addition: Add imidazole (2.5 eq, 25 mmol) in a single portion. Stir until completely dissolved. The excess imidazole ensures complete consumption of the HCl byproduct, preventing amine protonation.
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Silylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add tert-butyldiphenylsilyl chloride (TBDPS-Cl) (1.05 eq, 10.5 mmol) via syringe over 15 minutes.
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In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The product will be UV-active (due to the phenyl rings) and will stain positively with Ninhydrin (indicating the free amine).
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Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers extensively with brine (5×) to remove residual DMF.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure viscous oil.
Protocol B: Samarium Diiodide (SmI₂) Mediated Reduction of Nitroalkanes
For workflows where the amine must be generated in situ from a nitro precursor to avoid premature side reactions, the SmI₂ reduction method pioneered by is highly effective[3].
Causality of Reagents: SmI₂ is a powerful single-electron transfer (SET) reductant. Unlike high-pressure catalytic hydrogenation (H₂/Pd-C), which can occasionally lead to silyl ether cleavage or require specialized pressure reactors, SmI₂ operates under exceptionally mild conditions at room temperature. Methanol is included as an essential proton source to facilitate the reduction of the nitro group to the amine.
Step-by-Step Methodology:
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Preparation: In a glovebox or under strict Schlenk conditions, prepare a 0.1 M solution of SmI₂ in anhydrous THF (6.0 eq, 60 mmol).
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Substrate Addition: To the deep blue SmI₂ solution, add tert-butyl-(2-nitropropoxy)diphenylsilane (1.0 eq, 10 mmol) dissolved in a minimal amount of THF.
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Protonation: Immediately add anhydrous methanol (12.0 eq, 120 mmol). The reaction mixture will undergo a rapid color change from deep blue to pale yellow/white, indicating the oxidation of Sm(II) to Sm(III) and the successful single-electron transfer to the nitro group.
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IPC and Workup: Stir for 30 minutes. Verify consumption of the starting material by TLC. Quench the reaction by exposing it to air and adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
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Isolation: Extract with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated to yield the target amine, which can be used directly in subsequent coupling steps.
Strategic Applications in Medicinal Chemistry: ASK1 Inhibitors
The true value of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine is realized in the synthesis of complex pharmacophores. A premier example is its use in the discovery of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, which are critical targets for modulating brain inflammation and neurodegenerative diseases [4].
In the 2021 study by , researchers required a chiral, sterically demanding amine to build the core scaffold of highly selective, brain-penetrant ASK1 inhibitors. The primary amine of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine acts as a nucleophile in S_NAr (nucleophilic aromatic substitution) or Buchwald-Hartwig cross-coupling reactions to attach the chiral propanol side-chain to a pyrazole or triazole core.
The TBDPS group ensures that the terminal alcohol does not interfere during these high-temperature couplings. Once the core skeleton is assembled, the TBDPS group is quantitatively removed using Tetrabutylammonium fluoride (TBAF), revealing the free alcohol which is essential for forming key hydrogen bonds within the ATP-binding pocket of the ASK1 enzyme.
Figure 2: ASK1 signaling cascade and targeted inhibition utilizing TBDPS-alaninol derivatives.
Conclusion
(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine is far more than a simple protected amino alcohol; it is a meticulously designed synthetic tool. By combining the stereochemical fidelity of L-alaninol with the extreme steric and electronic resilience of the TBDPS group, it enables chemists to navigate complex, multi-step syntheses. Whether employed via direct chemoselective silylation or through advanced SmI₂-mediated radical reductions, its protocols represent self-validating systems that ensure high yields and purity, ultimately accelerating the discovery of critical therapeutics like CNS-penetrant kinase inhibitors.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Standard reference for TBDPS stability profiles).
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 80307, L-Alaninol" PubChem. URL:[Link]
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Kende, A. S., & Mendoza, J. S. (1991). "Controlled reduction of nitroalkanes to alkyl hydroxylamines or amines by samarium diiodide." Tetrahedron Letters, 32(14), 1699-1702. DOI: 10.1016/S0040-4039(00)74307-3. URL:[Link][1]
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Jones, J. H., Xin, Z., Himmelbauer, M., Dechantsreiter, M., Enyedy, I., Hedde, J., ... & Gonzalez-Lopez de Turiso, F. (2021). "Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo." Journal of Medicinal Chemistry, 64(20), 15402-15419. DOI: 10.1021/acs.jmedchem.1c01458. URL:[Link][2]
